![molecular formula C7H13N B2403364 [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine CAS No. 6226-51-3](/img/structure/B2403364.png)

[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

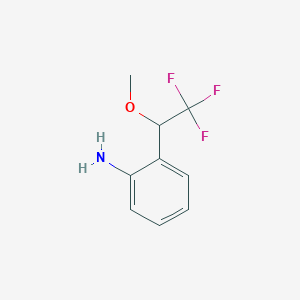

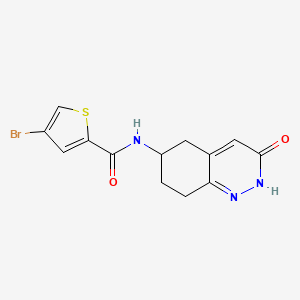

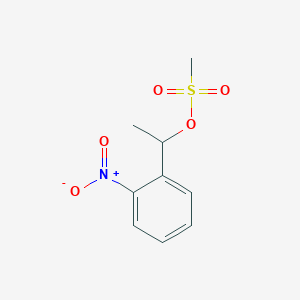

The synthesis of bicyclo[3.1.0]hexanes, which includes “[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine”, can be achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

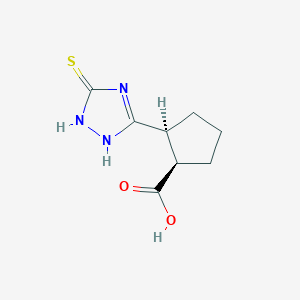

The InChI code for “this compound” isInChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Biological Activities and Conformational Studies

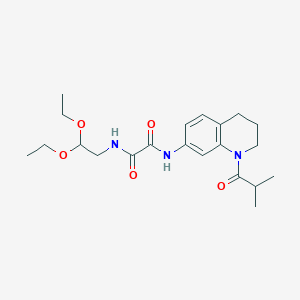

The core structure of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine and similar bicyclic hexanes have been identified as important in various biological activities. These structures serve as conformationally locked analogues in nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).

2. Synthesis and Pharmacological Characterization

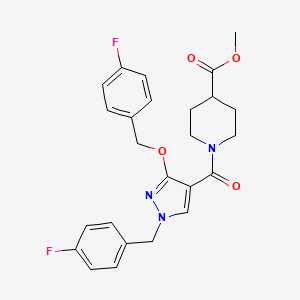

Compounds with a bicyclic core that provides conformational restriction, similar to this compound, have been synthesized and investigated for their pharmacological properties, particularly as ligands for human histamine receptors (Bodensteiner et al., 2013).

3. Conformational Influence in Nucleosides

The bicyclo[3.1.0]hexane template has been used to fix the ring pucker of nucleosides, influencing their biological activity. This approach has led to the development of potent antiherpetic agents and contributes to the understanding of nucleoside and oligonucleotide structure-activity relationships (Marquez et al., 1996).

4. Synthesis of Bioactive Molecules

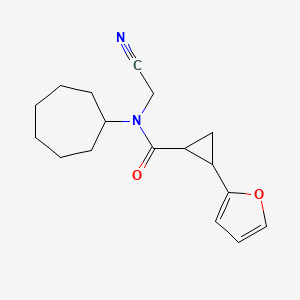

Bicyclic hexanes like this compound are emerging as motifs in the synthesis of bioactive molecules. Their role in the development of drug candidates, particularly as analogues of diaryl methanamines, highlights their importance in medicinal chemistry (Shelp & Walsh, 2018).

5. Synthesis of Conformationally Locked Carbocyclic Nucleosides

The compound's structure has been utilized in the synthesis of conformationally locked carbocyclic nucleosides. This includes applications in antiviral agents and the development of novel synthetic pathways for these compounds (Ludek & Marquez, 2009).

6. Antimicrobial Applications

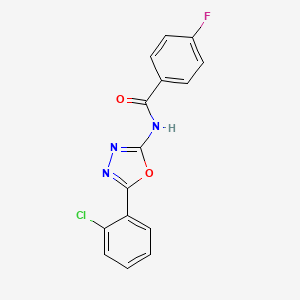

Derivatives of this compound have been synthesized and shown to possess antimicrobial activities. This includes the development of new quinoline derivatives with promising antibacterial and antifungal properties (Thomas, Adhikari & Shetty, 2010).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226, H314, and H335 . These codes indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is currently unavailable . These properties would significantly influence the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

[(1R,5S)-6-bicyclo[3.1.0]hexanyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWULHZMHICFSN-MEKDEQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)